4-Methoxybutanimidamide hydrochloride 4-Methoxybutanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-18-0
VCID: VC3052394
InChI: InChI=1S/C5H12N2O.ClH/c1-8-4-2-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
SMILES: COCCCC(=N)N.Cl
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol

4-Methoxybutanimidamide hydrochloride

CAS No.: 1311315-18-0

Cat. No.: VC3052394

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybutanimidamide hydrochloride - 1311315-18-0

Specification

CAS No. 1311315-18-0
Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
IUPAC Name 4-methoxybutanimidamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c1-8-4-2-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Standard InChI Key KQTODIFTSCWXRY-UHFFFAOYSA-N
SMILES COCCCC(=N)N.Cl
Canonical SMILES COCCCC(=N)N.Cl

Introduction

Chemical Properties and Structure

4-Methoxybutanimidamide hydrochloride is derived from the parent compound 4-methoxybutanimidamide (C₅H₁₂N₂O) with the addition of a hydrochloride salt. The base compound has a molecular weight of 116.16158 . When formulated as the hydrochloride salt, the molecular formula becomes C₅H₁₃N₂O·HCl with an increased molecular weight due to the addition of HCl.

The structural characteristics of this compound include an imidamide functional group (-C(=NH)NH₂) connected to a four-carbon chain that terminates with a methoxy group (-OCH₃). The hydrochloride salt formation occurs at the basic imidamide nitrogen, enhancing water solubility while maintaining the core functional properties of the molecule.

Table 1.1: Physical and Chemical Properties of 4-Methoxybutanimidamide Hydrochloride

PropertyValueNotes
Molecular FormulaC₅H₁₃N₂O·HClHydrochloride salt
Molecular Weight152.63Calculated from base compound plus HCl
Physical StateCrystalline solidAt room temperature
SolubilityHighly soluble in waterCommon characteristic of hydrochloride salts
Solubility in Organic SolventsModerately soluble in alcoholsLimited solubility in non-polar solvents
Melting PointEstimated 180-195°CBased on similar imidamide hydrochloride compounds
pH in SolutionAcidicTypical for hydrochloride salts

The compound contains both hydrophilic and hydrophobic regions, making it amphiphilic in nature. This property contributes to its solubility profile and potentially its interaction with biological membranes. The hydrochloride salt formation significantly alters the physicochemical properties compared to the free base, particularly increasing water solubility while decreasing lipophilicity.

Synthesis Methods

The synthesis of 4-methoxybutanimidamide hydrochloride can be approached through several methods, with the most common being the modification of nitriles or amides. Drawing parallels from similar compounds, the synthesis typically involves a multi-step process starting with appropriate precursors.

Traditional Pinner Reaction Approach

A traditional approach for synthesizing imidamides involves the Pinner reaction, which converts nitriles to imidates and subsequently to imidamides. For 4-methoxybutanimidamide hydrochloride, this would involve:

  • Starting with 4-methoxybutanenitrile

  • Treatment with anhydrous HCl in alcohol to form the imidate ester

  • Reaction with ammonia to yield the imidamide

  • Acidification with HCl to form the hydrochloride salt

This method provides good yields but requires careful control of reaction conditions to prevent side reactions.

Modern Synthetic Routes

Contemporary approaches often utilize milder conditions and more selective reagents. One such approach could involve:

  • Reaction of 4-methoxybutyric acid with a coupling agent like EDCI

  • Formation of the amide intermediate

  • Activation with triflic anhydride

  • Treatment with ammonia and subsequent acidification

This method offers advantages in terms of functional group tolerance and reduced side product formation.

Table 2.1: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Pinner Reaction4-methoxybutanenitrileHCl, Alcohol, NH₃Well-established, High yieldHarsh conditions, Less selective
Amide Activation4-methoxybutyric acidEDCI, Triflic anhydride, NH₃Milder conditions, Functional group toleranceMultiple steps, Costlier reagents
Thioamide Route4-methoxybutanethioamideNH₄Cl, HgCl₂Direct conversionToxicity concerns, Environmental impact

The choice of synthetic route often depends on scale, available starting materials, and specific requirements for purity and yield.

Analytical Characterization

Comprehensive analytical characterization of 4-methoxybutanimidamide hydrochloride is essential for confirming its structure, purity, and physicochemical properties. Multiple complementary techniques provide a complete analytical profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. For 4-methoxybutanimidamide hydrochloride, characteristic signals would include:

  • ¹H NMR: Methoxy protons (~3.3 ppm), methylene protons (1.5-2.0 ppm), and amidine protons (7.5-9.0 ppm)

  • ¹³C NMR: Amidine carbon (~165 ppm), methoxy carbon (~58 ppm), and methylene carbons (25-35 ppm)

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the amidine group (C=N stretch at 1640-1690 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-O stretching of the methoxy group (1050-1150 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) provides purity assessment and can be used for quantitative analysis. Typical conditions might include:

  • Column: C18 reverse phase

  • Mobile phase: Acetonitrile/buffer gradient

  • Detection: UV at 210-220 nm

  • Retention time: Dependent on specific conditions

Gas Chromatography-Mass Spectrometry (GC-MS) may be applicable after derivatization to enhance volatility.

m/zFragmentRelative Intensity
116[M]⁺ (parent compound)Medium
85[M-OCH₃]⁺High
73[H₂N=C(NH₂)CH₂CH₂]⁺High
58[CH₃OCH₂CH₂]⁺Medium
45[CH₃OCH₂]⁺High
30[H₂N=CH₂]⁺Medium

These fragmentation patterns would be characteristic for the free base; the hydrochloride salt would typically be analyzed after conversion to the free base.

Pharmacological Properties

The pharmacological properties of 4-methoxybutanimidamide hydrochloride are primarily inferred from its structural features and comparison with related compounds. The amidine functional group is known to interact with various biological targets, potentially conferring bioactivity.

Structure-Activity Relationships

Compounds containing amidine groups have shown diverse biological activities, including:

  • Enzyme inhibition (particularly serine proteases)

  • Antimicrobial activity

  • Anti-inflammatory effects

  • Modulation of ion channels

The specific activity of 4-methoxybutanimidamide hydrochloride would depend on its precise molecular interactions with biological targets.

Table 4.1: Comparative Analysis with Related Compounds

CompoundStructural SimilarityReported ActivityPotential Relevance
PentamidineContains diamidine groupsAntiprotozoalSimilar binding mechanism
Amidine-containing protease inhibitorsCore amidine functionalityEnzyme inhibitionPotential enzymatic targets
Small molecule kinase inhibitorsSimilar size and functional groupsSignal transduction modulationPotential cellular pathways

Applications and Research Developments

Pharmaceutical Intermediates

The compound could serve as a valuable building block for the synthesis of more complex pharmaceutical compounds. The amidine functional group provides a reactive site for further modifications, while the methoxy terminus offers a point for conjugation or derivatization.

Biochemical Research

As a molecular tool, it could be utilized in studies of enzyme mechanisms, particularly those involving serine proteases or other enzymes that interact with amidine-containing substrates or inhibitors.

Material Science

Amidine-containing compounds have been investigated for applications in material science, including as components in polymeric materials and surface modifications.

Current Research Directions

While specific research on 4-methoxybutanimidamide hydrochloride is limited in the available literature, research on related compounds suggests several promising avenues:

  • Investigation as enzyme inhibitors

  • Development of antimicrobial agents

  • Exploration as catalysts in organic synthesis

  • Applications in coordination chemistry with metals

Research AreaPotential ApplicationRationale
Medicinal ChemistryDrug developmentAmidine functionality as pharmacophore
Chemical BiologyEnzyme inhibition studiesInteraction with catalytic residues
Materials SciencePolymer additivesHydrogen bonding capabilities
Coordination ChemistryMetal complexationLewis basic nitrogen atoms
Exposure RoutePrecautionary MeasuresFirst Aid Measures
Skin ContactWear protective glovesWash with soap and water
Eye ContactUse safety glassesRinse with water for 15 minutes
InhalationUse in ventilated areaMove to fresh air
IngestionAvoid handling during food consumptionSeek medical attention

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